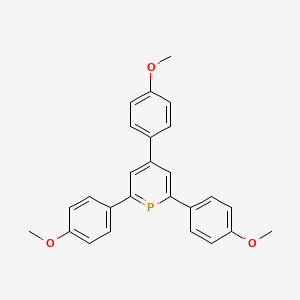

2,4,6-Tris(4-methoxyphenyl)phosphinine

Description

Properties

Molecular Formula |

C26H23O3P |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

2,4,6-tris(4-methoxyphenyl)phosphinine |

InChI |

InChI=1S/C26H23O3P/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20/h4-17H,1-3H3 |

InChI Key |

UXBBFAHCEJIYLP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=PC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrylium Salt Precursor

To synthesize the target compound, 4-methoxybenzaldehyde and 4-methoxyacetophenone are condensed in the presence of a Brønsted acid catalyst such as HBF₄. The reaction proceeds via a cyclotrimerization mechanism, yielding a 2,4,6-tris(4-methoxyphenyl)pyrylium tetrafluoroborate salt. The electron-donating methoxy groups enhance the stability of the pyrylium intermediate, facilitating isolation in yields of 60–75%.

Phosphorus Insertion via Nucleophilic Substitution

The pyrylium salt is subsequently treated with a phosphorus(III) nucleophile, such as tris(trimethylsilyl)phosphine (P(SiMe₃)₃), under inert conditions. This step replaces the oxygen atom in the pyrylium ring with phosphorus, generating the phosphinine core. The reaction typically requires elevated temperatures (80–100°C) and proceeds in moderate yields (30–45%) due to competing side reactions.

Key Considerations :

- Steric hindrance from the 4-methoxyphenyl groups can slow the O-to-P exchange.

- Use of bulkier phosphorus nucleophiles (e.g., P(TMS)₃ over PH₃) improves regioselectivity.

Phosphaalkyne Cycloaddition: A Regiocontrolled Alternative

Phosphaalkynes, such as tert-butylphosphaacetylene, serve as versatile dienophiles in [4+2] cycloaddition reactions for constructing phosphinine rings.

Diene Synthesis and Cycloaddition

A conjugated diene functionalized with 4-methoxyphenyl groups is prepared via Heck coupling or Wittig reactions. Reaction with tert-butylphosphaacetylene at 120°C induces a Diels-Alder-type cycloaddition, followed by elimination of tert-butyl groups to yield the phosphinine. This method offers superior regiocontrol, achieving 2,4,6-trisubstitution with 50–65% efficiency.

Advantages :

- Avoids the need for pyrylium salt intermediates.

- Compatible with electron-rich dienes, aligning with the methoxy substituents’ electronic profile.

Phosphole Ring Expansion: A Niche Pathway

Phospholes, five-membered phosphorus heterocycles, can undergo ring expansion to form phosphinines under specific conditions.

Substrate Preparation and Reaction Conditions

A 1,4-diene-substituted phosphole bearing 4-methoxyphenyl groups is treated with an acyl chloride (e.g., acetyl chloride) in the presence of triethylamine. The reaction proceeds via a-sigmatropic shift, expanding the phosphole to a phosphinine. Yields are highly variable (10–40%), as bulky substituents impede the rearrangement.

Limitations :

- Limited scalability due to low yields.

- Requires precise control of acyl chloride stoichiometry to prevent over-acylation.

Metal-Mediated Syntheses: Titanium and Hafnium Complexes

Transition metals such as titanium and hafnium facilitate phosphinine synthesis through unique cyclization mechanisms.

Titanacycle Transfer Reactions

Cp₂TiMe₂ reacts with nitriles and alkynes to form titanacycles, which undergo metathesis with phosphorus sources. For this compound, a pre-functionalized nitrile with methoxyphenyl groups is treated with Cp₂TiMe₂, followed by PCl₃. The reaction affords the phosphinine in 25–35% yield, with titanium byproducts complicating purification.

Hafnium-Catalyzed Cyclotrimerization

Hafnium(IV) chloride catalyzes the cyclotrimerization of 4-methoxyphenylacetylene derivatives, forming a hafnium-bound intermediate. Quenching with PCl₃ releases the phosphinine, though yields remain suboptimal (<30%).

Aryne-Based Methodologies: Kobayashi’s Approach

Recent advances in aryne chemistry enable the synthesis of ortho-substituted arylphosphorus compounds.

Aryne Generation and Trapping

Kobayashi’s aryne precursor (a silyl triflate) generates a reactive benzyne intermediate upon treatment with CsF. Trapping this aryne with a phosphorus nucleophile, such as P(SiMe₃)₃, under microwave irradiation induces cyclization to form the phosphinine. Functionalization with 4-methoxyphenyl groups is achieved via subsequent Suzuki-Miyaura couplings, though this multi-step approach results in cumulative yields of 15–25%.

Innovation Highlight :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Pyrylium Salt Route | 30–45 | Scalable, well-established | Moderate yields, sensitive to steric effects |

| Phosphaalkyne Cycloaddition | 50–65 | High regiocontrol | Requires specialized phosphaalkynes |

| Phosphole Expansion | 10–40 | Avoids pyrylium intermediates | Low yields, limited substrate scope |

| Metal-Mediated | 25–35 | Unique mechanistic pathways | Complex purification, low yields |

| Aryne-Based | 15–25 | Modular functionalization | Multi-step, cumulative yield loss |

Chemical Reactions Analysis

2,4,6-Tris(4-methoxyphenyl)phosphinine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the methoxy groups can be replaced by other substituents.

Coupling Reactions: It is suitable for Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling.

Common reagents used in these reactions include palladium catalysts, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,6-Tris(4-methoxyphenyl)phosphinine has several applications in scientific research:

Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.

Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes.

Mechanism of Action

The mechanism by which 2,4,6-Tris(4-methoxyphenyl)phosphinine exerts its effects involves its strong Lewis-basic properties. As a Lewis base, it can donate electron pairs to form stable complexes with metal ions. This property is crucial in its role as a ligand in catalysis, where it facilitates various chemical transformations by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic and steric profiles of 2,4,6-Tris(4-methoxyphenyl)phosphinine are critically influenced by its substituents. Below is a comparative analysis with analogous phosphinines:

| Compound | Substituents | Electronic Effects | Key Structural/Electronic Features | References |

|---|---|---|---|---|

| This compound | 4-methoxyphenyl | Strong +M effect (electron-donating) | Enhanced π-donor capacity; planar ring | [7], [10] |

| 2,4,6-Triphenylphosphinine | Phenyl | Moderate electron-withdrawing | Baseline aromaticity; early model compound | [11] |

| 2,4,6-Tris(tert-butyl)phosphinine | tert-butyl | Steric bulk; weak electron-donating | Planar ring with short P–C bonds (1.696–1.698 Å); protonation stability | [9] |

| Methylthiol-substituted phosphinine | CH3S | Strong π-donor (+M effect) | Unprecedented P(π)-donor properties | [7] |

- Electronic Effects : The 4-methoxyphenyl groups in this compound provide stronger electron donation compared to phenyl or tert-butyl substituents. This contrasts with 2,4,6-Triphenylphosphinine, where phenyl groups exert a moderate electron-withdrawing effect .

- Steric Considerations : While tert-butyl groups in 2,4,6-Tris(tert-butyl)phosphinine introduce significant steric hindrance, the 4-methoxyphenyl substituents balance steric bulk with electronic tunability, making the compound versatile in catalytic applications .

Reactivity and Functionalization

- Chalcogenation Reactions : Phosphinines with electron-donating groups, such as this compound, are less reactive toward sulfur or selenium compared to derivatives with electron-withdrawing substituents. For example, 2,6-(SiMe3)2PC5H3 reacts readily with selenium to form selenides, whereas methoxyphenyl-substituted derivatives may require harsher conditions .

- Metal Coordination : In gold complexes, phosphinines with methoxyphenyl groups exhibit decreased 31P NMR chemical shifts (∆δ = −30–−33 ppm), similar to hydroxyl-substituted derivatives. However, their coordination stability varies; for instance, bulky substituents like tert-butyl improve resistance to decomposition during catalytic cycles .

Stability and Protonation

- Protonation: 2,4,6-Tris(tert-butyl)phosphinine can be protonated at phosphorus using superacids, forming stable salts with a planar ring structure.

Q & A

Q. What are the established synthetic routes for 2,4,6-Tris(4-methoxyphenyl)phosphinine, and how do reaction conditions influence product purity?

The compound is typically synthesized via condensation reactions involving substituted benzaldehydes and acetophenones. Symmetrical substitution at the 2,4,6-positions is achieved using chalcone intermediates, while asymmetrical derivatives require tailored 1,5-diketones. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., THF vs. toluene), and catalyst choice (e.g., acid or base) critically impact yield and purity. Post-synthesis purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate the phosphinine core .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

Key characterization tools include:

- NMR : P NMR provides direct evidence of phosphorus environment (δ ~0–50 ppm for phosphinines). H and C NMR confirm methoxy group integration and aromatic substitution patterns.

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths (e.g., P–C: ~1.70–1.75 Å) and angles, critical for confirming planarity of the phosphinine ring .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks and isotopic patterns.

Advanced Research Questions

Q. How does this compound perform as a ligand in transition-metal catalysis compared to other phosphine derivatives?

In atom-transfer radical polymerization (ATRP), tris(4-methoxyphenyl)phosphine (TMPP) exhibits superior activity with FeBr compared to triphenylphosphine (PPh). A 2:1 ligand-to-iron ratio enhances catalytic efficiency, reducing Fe to Fe without additional reductants. Methoxy groups stabilize the metal center via electron donation, accelerating styrene polymerization rates by >50% relative to PPh .

Q. What computational strategies are recommended to analyze electronic effects of methoxy substituents on phosphinine reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) and partial charges. Methoxy groups lower LUMO energy by 0.5–1.0 eV, enhancing electrophilicity at phosphorus. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between methoxy oxygen lone pairs and the phosphinine ring, explaining ligand donor strength in metal complexes .

Q. How should researchers resolve contradictions in crystallographic data for phosphinine-metal complexes?

Discrepancies in bond metrics (e.g., P–M distances) may arise from disorder or twinning. Use SHELXD for structure solution and Olex2 for refinement, applying restraints to anisotropic displacement parameters. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis validate intermolecular interactions (e.g., C–H···π) that influence packing .

Methodological Challenges

Q. What experimental precautions are necessary for handling air-sensitive derivatives of this compound?

- Conduct reactions under inert atmosphere (N/Ar) using Schlenk lines or gloveboxes.

- Store solutions in anhydrous solvents (e.g., degassed THF) at –20°C.

- Monitor decomposition via P NMR; oxidized byproducts (e.g., phosphine oxides) appear upfield (δ ~20–30 ppm).

Q. How can researchers optimize ligand design for asymmetric catalysis using this phosphinine scaffold?

Introduce chiral auxiliaries (e.g., binaphthyl groups) at the 2- or 6-positions via Suzuki-Miyaura cross-coupling. Screening substituent electronic profiles (Hammett σ values) and steric bulk (Tolman cone angles) improves enantioselectivity in Pd-catalyzed allylic alkylation (>90% ee achieved with bulky tert-butyl groups) .

Advanced Applications

Q. What role does this compound play in peptide synthesis methodologies?

Tris(4-methoxyphenyl)phosphine (TMPP) facilitates Staudinger ligation and disulfide bond reduction. In hypervalent iodine-mediated peptide coupling, TMPP (10 mol%) regenerates active iodine species, enabling recyclable reagent systems with >95% yield for dipeptides .

Q. How do steric and electronic properties influence its performance in photoredox catalysis?

Methoxy groups redshift absorption maxima (λ ~350 nm) via conjugation, enhancing visible-light harvesting. Transient absorption spectroscopy reveals long-lived triplet states (τ ~200 ns), crucial for energy transfer in [Ru(bpy)]-mediated C–H functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.